REACTION_CXSMILES
|
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.[CH2:5]([O:7][C:8](=[O:11])[CH2:9]Br)[CH3:6]>CCO>[CH2:5]([O:7][C:8](=[O:11])[CH2:9][NH:4][CH:1]1[CH2:3][CH2:2]1)[CH3:6]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was then evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
redissolved in CH2Cl2
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |